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Compound of Interest

Compound Name: 5-fluoro-7-nitro-1H-indazole

CAS No.: 1167056-02-1

Cat. No.: B1440969

Get Quote

Executive Summary
5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a high-value heterocyclic scaffold in

medicinal chemistry, specifically designed for structure-activity relationship (SAR) campaigns

targeting kinase inhibition (e.g., ITK, JAK) and CNS-active agents. This core combines the

metabolic stability of the 5-fluorine substituent with the versatile synthetic handle of the 7-nitro

group. The nitro group serves as a masked amine, allowing for late-stage diversification into

ureas, amides, or sulfonamides critical for hydrogen-bonding interactions within enzyme active

sites.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles

required to utilize this scaffold effectively in drug development.

Part 1: Structural & Physicochemical Profile[1]
The 5-fluoro-7-nitroindazole core exhibits unique electronic properties due to the interplay

between the electron-withdrawing nitro group and the electronegative fluorine atom. These

substituents significantly increase the acidity of the N1-proton compared to the unsubstituted

indazole, influencing both solubility and alkylation regioselectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1440969#bc-rfq
https://www.benchchem.com/product/b1440969/docs?utm_src=pdf-body#technical-guide-5-fluoro-7-nitro-1h-indazole-core
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Data Table
Property Value Notes

CAS Number 1167056-02-1
Unique identifier for

procurement/indexing.

Molecular Formula C₇H₄FN₃O₂

Molecular Weight 181.12 g/mol
Ideal for fragment-based drug

discovery (FBDD).

Appearance Yellow Crystalline Solid
Color arises from the nitro-

aromatic conjugation.

Predicted pKa (NH) ~11.5 - 12.0
More acidic than indazole (pKa

13.8) due to EWGs.

LogP ~1.8
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors 1 (NH)
Critical for binding hinge

regions in kinases.

H-Bond Acceptors 4 (N, O)
Nitro group acts as a weak

acceptor.

Part 2: Synthetic Methodologies
To ensure high regiochemical fidelity, the SNAr Cyclization Route is the industry standard.

Unlike direct nitration of 5-fluoroindazole, which yields difficult-to-separate mixtures of 3-, 5-,

and 7-nitro isomers, the cyclization approach guarantees the 5-F, 7-NO₂ substitution pattern by

fixing positions on the benzene precursor.

Method A: Regioselective SNAr Cyclization
(Recommended)
This protocol utilizes 2,5-difluoro-3-nitrobenzaldehyde as the starting material. The reaction

proceeds via hydrazone formation followed by an intramolecular nucleophilic aromatic

substitution (SNAr) of the ortho-fluorine.
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Precursor Analysis
Starting Material: 2,5-Difluoro-3-nitrobenzaldehyde.

Reagent: Hydrazine monohydrate (

).

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

Step-by-Step Protocol
Hydrazone Formation:

Dissolve 2,5-difluoro-3-nitrobenzaldehyde (1.0 equiv) in EtOH (0.5 M concentration).

Cool the solution to 0 °C to minimize side reactions.

Add Hydrazine monohydrate (1.2 equiv) dropwise over 10 minutes.

Observation: A yellow/orange precipitate (hydrazone intermediate) may form immediately.

Cyclization (SNAr):

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

Heat the reaction to reflux (80 °C) for 3–5 hours. The heat drives the displacement of the

ortho-fluorine by the hydrazine nitrogen.

Monitoring: Use TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the

aldehyde/hydrazone peak and the formation of the indazole mass (M+1 = 182).

Workup & Purification:

Cool the reaction mixture to RT.

Concentrate the solvent under reduced pressure to ~20% volume.

Precipitate: Pour the residue into ice-cold water. The product usually precipitates as a

yellow solid.
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Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Purification: If necessary, recrystallize from EtOH or purify via flash column

chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Logic Diagram
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Caption: Regioselective synthesis via condensation and intramolecular nucleophilic

substitution.

Part 3: Reactivity & Derivatization[1]
The 5-fluoro-7-nitro-1H-indazole core is rarely the final drug molecule; it is a versatile

intermediate. The two primary vectors for modification are the Nitrogen (N1) and the Nitro

group (C7).

Reduction of the Nitro Group
The 7-nitro group is a "masked" aniline. Reduction yields 7-amino-5-fluoro-1H-indazole, a

critical building block.

Method: Hydrogenation (

, Pd/C) or chemical reduction (Fe/NH₄Cl or SnCl₂).

Utility: The resulting amine can be coupled with carboxylic acids, isocyanates, or sulfonyl

chlorides to generate libraries of kinase inhibitors.

N-Alkylation/Arylation
The indazole NH is acidic. Alkylation can occur at N1 or N2, though N1 is thermodynamically

favored in unsubstituted indazoles.
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Regioselectivity: The 7-nitro group exerts steric bulk and electronic withdrawal, often favoring

N1-alkylation under basic conditions (

, DMF, Alkyl Halide).

Protection: If N1-H is required for binding (e.g., to the kinase hinge region), a protecting

group (THP, SEM, or Boc) is often installed at N1 before reducing the nitro group.

Reactivity Workflow Diagram
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Caption: Divergent synthesis pathways for library generation from the core scaffold.

Part 4: Applications in Drug Discovery
Kinase Inhibition (ITK, JAK, BTK)
The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of

kinases.
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5-Fluoro Role: Modulates metabolic stability (blocks CYP450 oxidation at the 5-position) and

fine-tunes the pKa of the N1-proton for optimal H-bonding.

7-Substituent Role: The 7-position projects into the solvent-exposed region or specific

hydrophobic pockets (e.g., the gatekeeper region), depending on the kinase. Converting the

7-nitro to a 7-amide allows for the extension of the molecule to pick up additional

interactions.

Case Study Relevance
Researchers targeting Interleukin-2 Inducible T-cell Kinase (ITK) often utilize 7-substituted

indazoles. The 5-fluoro-7-nitro core allows for the rapid synthesis of 7-acylamino indazoles,

which have shown high selectivity and potency in autoimmune disease models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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